molecular formula C10H14O B128865 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) CAS No. 155156-95-9

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)

Cat. No. B128865
M. Wt: 150.22 g/mol
InChI Key: CKRQZBVTOBNMOI-KXUCPTDWSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as norcarane aldehyde and is widely used in organic synthesis. Norcarane aldehyde has been found to have various biochemical and physiological effects, making it a valuable compound in scientific research.

Mechanism Of Action

The mechanism of action of norcarane aldehyde is not fully understood. However, it is believed to act as a reactive aldehyde, reacting with various nucleophiles to form new compounds. Norcarane aldehyde has also been found to act as a Michael acceptor, reacting with various nucleophiles to form new compounds.

Biochemical And Physiological Effects

Norcarane aldehyde has been found to have various biochemical and physiological effects. It has been found to be cytotoxic to various cancer cell lines, making it a potential anti-cancer agent. Norcarane aldehyde has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Norcarane aldehyde has several advantages as a chemical compound for lab experiments. It is readily available and relatively inexpensive, making it a valuable compound for organic synthesis. However, norcarane aldehyde is highly reactive and can be difficult to handle, making it challenging to work with.

Future Directions

There are several future directions for the study of norcarane aldehyde. One potential direction is the development of new synthetic methods for norcarane aldehyde. Another potential direction is the study of the mechanism of action of norcarane aldehyde, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of norcarane aldehyde could lead to the development of new treatments for various diseases.

Synthesis Methods

Norcarane aldehyde can be synthesized using several methods, including the oxidation of norcarane using various oxidizing agents. One of the most common methods is the oxidation of norcarane using potassium permanganate in an aqueous solution. This method yields norcarane aldehyde in high purity and is widely used in organic synthesis.

Scientific Research Applications

Norcarane aldehyde has been extensively studied in scientific research for its various applications. It is commonly used in the synthesis of various organic compounds, including chiral amines, amino acids, and heterocyclic compounds. Norcarane aldehyde has also been found to have antimicrobial properties, making it a valuable compound in the development of new antibiotics.

properties

CAS RN

155156-95-9

Product Name

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1R,2S,4R)-2-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1

InChI Key

CKRQZBVTOBNMOI-KXUCPTDWSA-N

Isomeric SMILES

C[C@@]1(C[C@H]2CC[C@@H]1C=C2)C=O

SMILES

CC1(CC2CCC1C=C2)C=O

Canonical SMILES

CC1(CC2CCC1C=C2)C=O

synonyms

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]- (9CI)

Origin of Product

United States

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